molecular formula C15H12N2OS B2955066 N-(Benzo[d]thiazol-2-ylmethyl)benzamide CAS No. 117998-90-0

N-(Benzo[d]thiazol-2-ylmethyl)benzamide

Cat. No.: B2955066
CAS No.: 117998-90-0
M. Wt: 268.33
InChI Key: PYQZKWAXOBMOAR-UHFFFAOYSA-N
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Description

N-(Benzo[d]thiazol-2-ylmethyl)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Scientific Research Applications

N-(Benzo[d]thiazol-2-ylmethyl)benzamide has a wide range of scientific research applications:

Safety and Hazards

The compound has been classified under the GHS07 hazard class. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

N-(Benzo[d]thiazol-2-ylmethyl)benzamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to have anti-inflammatory properties, potentially through interactions with cyclooxygenase (COX) enzymes

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific cellular processes affected by this compound are still being explored.

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d]thiazol-2-ylmethyl)benzamide typically involves the coupling of substituted 2-aminobenzothiazoles with benzoyl chloride derivatives. One common method involves the reaction of 2-aminobenzothiazole with benzoyl chloride in the presence of a base such as triethylamine in a solvent like toluene. The reaction mixture is heated under reflux conditions for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. Purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[d]thiazol-2-ylmethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-(Benzo[d]thiazol-2-yl)-2-(phenylamino)benzamide
  • N-(Benzo[d]thiazol-2-yl)-2-(morpholino)ethylamino benzamide
  • N-(Benzo[d]thiazol-2-yl)-2-(piperidin-1-yl)ethylamino benzamide

Uniqueness

N-(Benzo[d]thiazol-2-ylmethyl)benzamide stands out due to its unique combination of benzothiazole and benzamide moieties, which confer distinct biological activities. Its ability to inhibit COX enzymes and disrupt bacterial cell membranes makes it a promising candidate for anti-inflammatory and antimicrobial applications .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c18-15(11-6-2-1-3-7-11)16-10-14-17-12-8-4-5-9-13(12)19-14/h1-9H,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQZKWAXOBMOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Aminothiophenol (1.2 ml) is added to a solution of 2-phenyl-4,5-dihydro-1,3-oxazol-5-one (1.8 g) in acetic acid (14 ml), and the mixture is stirred for one hour while heating it at 40° C. Water is added to the reaction mixture, and the resulting precipitate is filtered off to give 2-(benzoylaminomethyl)benzothiazole (0.75 g) as crystals.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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